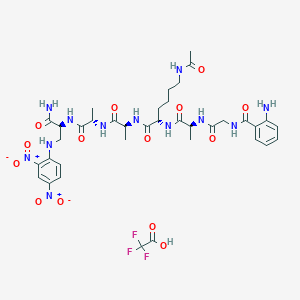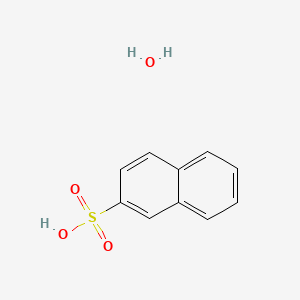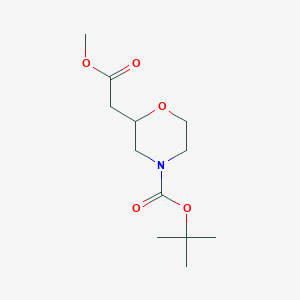![molecular formula C9H6Cl3F5Si B3029796 Trichloro[3-(pentafluorophenyl)propyl]silane CAS No. 78900-02-4](/img/structure/B3029796.png)
Trichloro[3-(pentafluorophenyl)propyl]silane
Overview
Description
Trichloro[3-(pentafluorophenyl)propyl]silane: is a chemical compound with the molecular formula C9H6Cl3F5Si and a molecular weight of 343.57 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its reactivity and is widely used in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro[3-(pentafluorophenyl)propyl]silane can be synthesized through the chlorination of silanes. One common method involves the reaction between silane and pentafluorobenzyl alcohol or pentafluorobenzyl acid . Another method includes the reaction between trichlorosilane and pentafluorostyrene .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Trichloro[3-(pentafluorophenyl)propyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Typically occurs in the presence of moisture or water.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Produces silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: Trichloro[3-(pentafluorophenyl)propyl]silane is used as a reagent in organic synthesis for the functionalization of organic molecules and the preparation of silicon-based compounds .
Biology and Medicine: In biological research, it is used for the modification of surfaces to study cell interactions and for the development of biosensors .
Industry: In industrial applications, it is used for the chemical modification of surfaces, including the creation of hydrophobic coatings and the functionalization of nanoparticles .
Mechanism of Action
The mechanism of action of trichloro[3-(pentafluorophenyl)propyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be hydrolyzed to form silanols, which can further react with other compounds to form stable silicon-oxygen bonds . The pentafluorophenyl group enhances the reactivity and stability of the compound, making it useful for various applications .
Comparison with Similar Compounds
Trichlorosilane: Similar in reactivity but lacks the pentafluorophenyl group.
Pentafluorophenyltrimethoxysilane: Contains methoxy groups instead of chlorine atoms, leading to different reactivity and applications.
Uniqueness: Trichloro[3-(pentafluorophenyl)propyl]silane is unique due to the presence of both the trichlorosilane and pentafluorophenyl groups, which provide a combination of high reactivity and stability .
Properties
IUPAC Name |
trichloro-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F5Si/c10-18(11,12)3-1-2-4-5(13)7(15)9(17)8(16)6(4)14/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAAUBOHVGLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78900-02-4 | |
| Record name | Trichloro[3-(pentafluorophenyl)propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)



![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)

